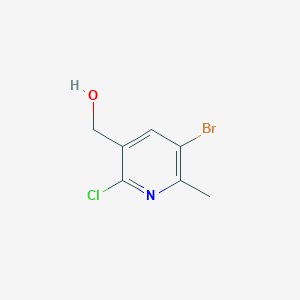

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve detailing the chemical reactions and processes used to synthesize the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This would involve studying the compound’s reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties.Wissenschaftliche Forschungsanwendungen

Methanol as a Marker for Insulating Paper Degradation

Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. This application is based on the detection of methanol in transformer oil, which is linked to the degradation of cellulosic insulation materials. Analytical methods such as headspace gas chromatography with mass spectrometry or flame ionization detectors are used to determine methanol concentrations in transformer oil. The presence of methanol in transformer oil serves as an indicator of the ageing of cellulosic solid insulation, potentially allowing for the evaluation of the average degree of polymerization of core type transformer cellulose winding (Jalbert et al., 2019).

Methanol in Methanotrophic Bacteria Applications

Methanotrophic bacteria, which use methane as their sole carbon source, have been explored for their potential in various biotechnological applications. These bacteria can produce valuable products such as single-cell protein, biopolymers, and methanol. The ability of methanotrophs to utilize methane for the production of methanol and other compounds highlights their potential in sustainable biotechnology applications, such as carbon recycling and biofuel production (Strong et al., 2015).

Methanol in Hydrogen Production

The conversion of methanol to hydrogen is a key area of research, with implications for the hydrogen economy. Methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition are all methods explored for hydrogen production. These processes involve various catalysts and reactor technologies, with copper-based catalysts being particularly noted for their activity and selectivity towards CO2 over CO. The development of efficient catalysts and reactor designs is crucial for advancing the use of methanol in hydrogen production (García et al., 2021).

Methanol as a Benchmark for Tolerable Concentrations in Alcoholic Drinks

Research on the tolerable concentration of methanol in alcoholic beverages has been conducted to address public health concerns. Methanol occurs naturally in most alcoholic drinks without causing harm, but higher concentrations can result in severe illness. Establishing a no-adverse-effect level for methanol is crucial for ensuring the safety of alcoholic beverages (Paine & Dayan, 2001).

Methanol in Liquid-Phase Methanol Synthesis

The synthesis of methanol, particularly in liquid-phase processes, is a significant industrial application. Methanol serves as a clean-burning fuel with versatile applications, including as a primary transportation fuel or fuel additive. The development of efficient catalysis and process engineering for methanol synthesis is essential for leveraging its potential as an alternative energy source (Cybulski, 1994).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.

Zukünftige Richtungen

This would involve speculating on potential future uses for the compound, based on its properties and behavior. This could also involve proposing further studies to better understand the compound.

I hope this general approach helps! If you have specific questions about any of these topics, feel free to ask! 😊

Eigenschaften

IUPAC Name |

(5-bromo-2-chloro-6-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2,11H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQEIXPNYSTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol | |

CAS RN |

1936227-62-1 |

Source

|

| Record name | (5-bromo-2-chloro-6-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2662881.png)

![Azepan-1-yl-[2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinolin-3-yl]-methanone](/img/structure/B2662883.png)

![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2662897.png)

![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)

![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2662899.png)

![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)